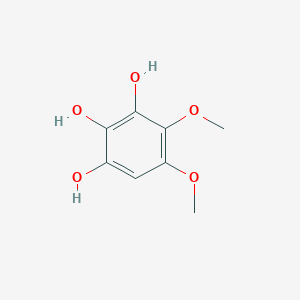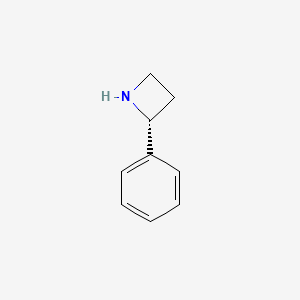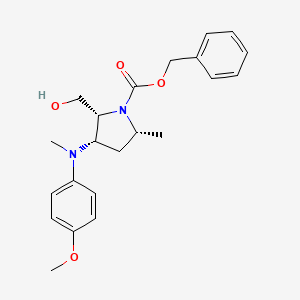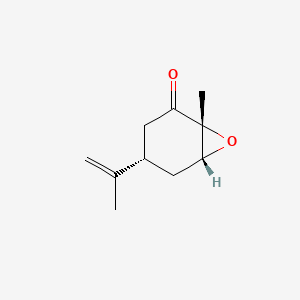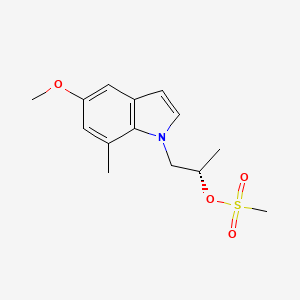
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its methoxy and methyl substitutions on the indole ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic substitution reactions. For instance, methoxy groups can be added using methanol in the presence of a strong acid.
Attachment of the Propan-2-yl Group: This step involves the alkylation of the indole nitrogen with a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methanesulfonate group, yielding the corresponding alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Applications De Recherche Scientifique
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate involves its interaction with specific molecular targets. The methoxy and methyl groups on the indole ring can influence its binding affinity to enzymes or receptors. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-1-indanone: Another methoxy-substituted indole derivative with different biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Sulfur Compounds: Compounds containing sulfur, such as methanesulfonates, which have similar chemical properties.
Uniqueness
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C14H19NO4S |
|---|---|
Poids moléculaire |
297.37 g/mol |
Nom IUPAC |
[(2S)-1-(5-methoxy-7-methylindol-1-yl)propan-2-yl] methanesulfonate |
InChI |
InChI=1S/C14H19NO4S/c1-10-7-13(18-3)8-12-5-6-15(14(10)12)9-11(2)19-20(4,16)17/h5-8,11H,9H2,1-4H3/t11-/m0/s1 |
Clé InChI |
SKDSYCLKBCFWKX-NSHDSACASA-N |
SMILES isomérique |
CC1=CC(=CC2=C1N(C=C2)C[C@H](C)OS(=O)(=O)C)OC |
SMILES canonique |
CC1=CC(=CC2=C1N(C=C2)CC(C)OS(=O)(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
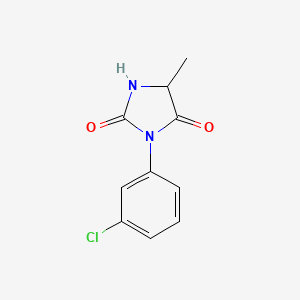

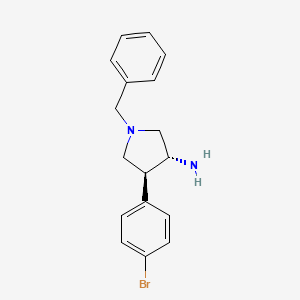
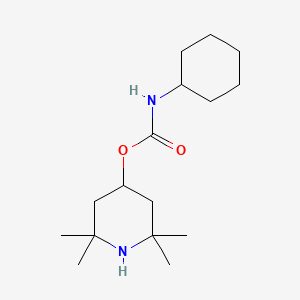

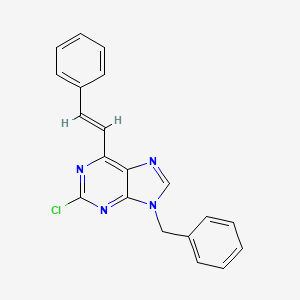
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)
